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dihydroxy-1,2,4-triazine-6-carboxamide

Cat. No.: B6260093
CAS No.: 89032-88-2
M. Wt: 156.1
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Description

Significance of the 1,2,4-Triazine (B1199460) Heterocyclic System in Medicinal Chemistry and Chemical Biology

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms, a structural feature that imparts a range of physicochemical properties making it a valuable pharmacophore in medicinal chemistry. nih.govijpsr.info This nitrogen-rich core can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.net The versatility of the 1,2,4-triazine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. ijpsr.infonih.gov

Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. nih.govijpsr.inforesearchgate.net This wide range of biological effects has established the 1,2,4-triazine nucleus as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. acs.org The inherent biological significance of this scaffold continues to motivate researchers to explore novel derivatives with enhanced potency and selectivity.

Overview of Research Trajectories for Dihydroxy-1,2,4-Triazine-6-Carboxamide and Related Analogues

While specific research on this compound is still emerging, the research trajectories of closely related analogues provide valuable insights into its potential applications. A significant area of investigation involves the development of 1,2,4-triazine derivatives as kinase inhibitors. For instance, a patent for 1,2,4-triazine-6-carboxamide derivatives highlights their potential as Spleen Tyrosine Kinase (Syk) inhibitors, which are implicated in various immune-related disorders and cancers. google.com

Another important research direction focuses on the role of hydroxylated 1,2,4-triazines. For example, a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme targeted for the treatment of schizophrenia. nih.govacs.org These studies underscore the importance of the hydroxyl group in modulating the biological activity of the triazine core. The presence of a carboxamide group, as seen in the target framework, is also a common feature in many biologically active molecules, often contributing to improved binding affinity and pharmacokinetic profiles. The combination of dihydroxy and carboxamide functionalities on a 1,2,4-triazine scaffold therefore represents a promising avenue for the discovery of novel therapeutic agents.

The general synthetic strategy for substituted 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.gov This method allows for the preparation of a wide array of derivatives for structure-activity relationship (SAR) studies. For instance, the synthesis of 3,5,6-trisubstituted 1,2,4-triazines has been achieved through the condensation of 1,2-diketones with hydrazides, leading to the identification of potent G-protein-coupled receptor 84 (GPR84) antagonists. nih.govacs.org

Evolution of Research Interest in Substituted 1,2,4-Triazines as Privileged Scaffolds

The interest in 1,2,4-triazines as privileged scaffolds has evolved significantly over the years. Initially recognized for their broad biological activities, research is now more focused on designing and synthesizing derivatives with high potency and selectivity for specific biological targets. nih.gov This shift has been driven by advancements in computational chemistry and a deeper understanding of the structural requirements for target binding.

Structure-activity relationship (SAR) studies have been instrumental in this evolution. By systematically modifying the substituents on the 1,2,4-triazine ring, researchers can identify the key structural features responsible for a particular biological activity. For example, studies on 1,2,4-triazine GPR84 antagonists have revealed that the nature and position of substituents on the triazine ring significantly influence their potency. nih.govacs.org Similarly, research on 1,2,4-triazine derivatives as adenosine (B11128) A2A antagonists for potential use in Parkinson's disease has demonstrated the importance of specific substitution patterns for achieving high affinity and selectivity. nih.gov

The development of novel synthetic methodologies has also played a crucial role in expanding the chemical space of 1,2,4-triazine derivatives. wisdomlib.orgwisdomlib.org Efficient synthetic routes now allow for the creation of diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The continued exploration of the 1,2,4-triazine scaffold, including the this compound framework, is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

Interactive Data Tables

Table 1: Biological Activities of Selected 1,2,4-Triazine Derivatives

Compound/Derivative ClassBiological Target/ActivityReference
1,2,4-Triazine-6-carboxamide derivativesSpleen Tyrosine Kinase (Syk) inhibitors google.com
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesD-amino acid oxidase (DAAO) inhibitors nih.govacs.org
3,5,6-Trisubstituted 1,2,4-triazinesG-protein-coupled receptor 84 (GPR84) antagonists nih.govacs.org
Substituted 1,2,4-triazinesAdenosine A2A antagonists nih.gov
1,2,4-Triazine sulfonamidesAnticancer, Antimicrobial nih.gov

Table 2: Key Research Findings on Substituted 1,2,4-Triazines

Research AreaKey FindingReference
Structure-Activity Relationship (SAR)Substituents at the 5- and 6-positions of the triazine ring are crucial for activity as GPR84 antagonists. nih.govacs.org
Synthetic MethodologyCondensation of 1,2-dicarbonyls with acid hydrazides is a predominant method for synthesizing substituted 1,2,4-triazines. nih.gov
Medicinal ChemistryThe 1,2,4-triazine scaffold is considered a privileged structure due to its broad spectrum of biological activities. nih.gov
Drug DiscoveryNovel 1,2,4-triazine derivatives are being developed as potent and selective inhibitors of various enzymes and receptors. google.comnih.govnih.gov

Properties

CAS No.

89032-88-2

Molecular Formula

C4H4N4O3

Molecular Weight

156.1

Purity

90

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Dihydroxy 1,2,4 Triazine 6 Carboxamide Analogues

Regioselective Synthetic Pathways for 1,2,4-Triazine (B1199460) Core Structures

The construction of the 1,2,4-triazine ring is the foundational step in synthesizing the target analogues. Regioselectivity—the control of the orientation in which reactants combine—is a critical aspect of these synthetic pathways.

A primary and versatile method for constructing the 1,2,4-triazine ring is the condensation of a 1,2-dicarbonyl compound with a hydrazide derivative, most commonly an amidrazone or thiosemicarbazide (B42300). researchgate.netwisdomlib.org For the synthesis of a 6-carboxamide analogue, a suitable 1,2-dicarbonyl precursor bearing a carboxylic acid or ester function is required, such as a derivative of glyoxylic acid.

The general reaction involves the cyclocondensation of an α-dicarbonyl compound with an aminoguanidine (B1677879) or a substituted amidrazone. The selection of appropriately substituted precursors is essential to yield the desired 3,5-dihydroxy-6-carboxamide structure. For instance, reaction of oxalamidrazonamide (diaminoglyoxalamide) with a suitable glyoxylate (B1226380) derivative could theoretically lead to the desired core structure, although specific examples for the target compound are not prevalent in literature.

Various cyclization strategies have been developed to form the 1,2,4-triazine core. ijpsr.info These methods often provide access to a wide range of substitution patterns. One established route involves the fusion of N-benzoyl glycine (B1666218) with thiosemicarbazide at elevated temperatures to produce a 1,2,4-triazine-6-one derivative. researchgate.net Another powerful method is the oxidative cyclization of functionally substituted amidrazones, which can be achieved using reagents like palladium on carbon (Pd/C) in the presence of a base such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). mdpi.com

Other innovative cyclization methods include:

Domino Annulation Reactions: These multi-step reactions proceed in a single pot to build complex structures efficiently. researchgate.net

Reductive Cyclization: The reductive cyclization of precursors like nitrophenylhydrazides is another route to access fused triazine systems. researchgate.net

Intramolecular Cyclization: Rhodium-catalyzed O-H insertion and rearrangement of N-acylhydrazones can generate intermediates that undergo intramolecular cyclization to form 3,5,6-trisubstituted-1,2,4-triazines.

A significant challenge in 1,2,4-triazine synthesis is the potential formation of regioisomeric mixtures, where substituents are located at different positions on the triazine ring. This occurs when asymmetrical reactants are used. For example, the condensation of an unsymmetrical 1,2-dicarbonyl compound with a hydrazide can yield two different isomeric products.

Strategies to achieve regioselectivity include:

Use of Symmetrical Reagents: Employing symmetrical starting materials eliminates the possibility of regioisomer formation.

Directing Groups: The presence of certain functional groups on the reactants can sterically or electronically direct the cyclization to favor one isomer over the other.

Stepwise Synthesis: A stepwise approach, where bonds are formed in a controlled sequence, can provide unambiguous access to a single regioisomer. This contrasts with one-pot condensation reactions where control can be more difficult.

Chromatographic Separation: When a mixture of isomers is unavoidable, separation is often achieved using techniques like reversed-phase column chromatography. nih.gov

Functionalization and Derivatization of the Triazine-6-Carboxamide Moiety

Once the core dihydroxy-1,2,4-triazine structure is established, further diversification can be achieved by modifying the carboxamide group at the C6 position or the substituents on the triazine ring itself.

The parent compound for the target molecule is 3,5-dihydroxy- researchgate.netmdpi.comresearchgate.nettriazine-6-carboxylic acid (CAS 13924-15-7). guidechem.combiosynth.com This carboxylic acid is the direct precursor for synthesizing a library of carboxamide derivatives. Standard peptide coupling methodologies are employed for this transformation, where the carboxylic acid is activated and then reacted with a primary or secondary amine.

The general procedure involves dissolving the carboxylic acid and a coupling reagent in a suitable solvent, followed by the addition of the desired amine. This method allows for the introduction of a wide array of substituents (R) onto the amide nitrogen, leading to extensive structural diversification.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Name Abbreviation Notes
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU High efficiency, commonly used for difficult couplings.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Effective for sterically hindered amino acids and amines.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU A widely used and reliable coupling agent. guidechem.com
(Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium hexafluorophosphate COMU A highly effective coupling reagent that allows for rapid reaction times, often leading to product precipitation.
2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT Used to form an active ester of the carboxylic acid, which then reacts with an amine. mdpi.com

Further structural diversity can be achieved by modifying the triazine ring itself. The hydroxyl groups of the dihydroxy-triazine core exist in tautomeric equilibrium with their keto forms (1,2,4-triazine-3,5-dione). This allows for reactions typical of both hydroxyl groups and cyclic amides.

One key strategy involves the alkylation of the ring nitrogens. For example, starting with a 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, the N2 position can be selectively alkylated using an alkyl halide in the presence of a silylating agent like bis(trimethylsilyl)acetamide (BSA). acs.org The bromo group at C6 can then be displaced by various nucleophiles. For instance, treatment with benzyl (B1604629) alcohol in the presence of potassium carbonate replaces the bromine with a benzyloxy group. acs.org A similar strategy could be applied to the 6-carboxamide analogue.

Another common method for functionalization is the Suzuki cross-coupling reaction. A halogenated triazine (e.g., a 6-bromo-triazine) can be coupled with a wide range of boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to introduce new aryl or heteroaryl substituents. nih.gov

Table 2: Example Derivatization Reactions on the Triazine Core

Reaction Type Reagents and Conditions Functional Group Introduced Reference
N-Alkylation Alkyl halide, Bis(trimethylsilyl)acetamide (BSA) Alkyl group at N2-position acs.org
Nucleophilic Substitution (Halogen) Benzyl alcohol, K₂CO₃ Benzyloxy group at C6-position acs.org
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ Aryl group at C6-position nih.gov
Bromination N-Bromosuccinimide (NBS), DMF Bromo group at C6-position nih.gov

These advanced synthetic and derivatization strategies provide a robust toolbox for creating a diverse library of dihydroxy-1,2,4-triazine-6-carboxamide analogues for further scientific investigation.

Synthesis of Condensed 1,2,4-Triazine Systems and Nucleoside Analogues

The derivatization of the this compound core into more complex molecular architectures, such as fused ring systems and nucleoside analogues, represents a key strategy in the development of new chemical entities with potentially enhanced biological profiles. These modifications can significantly alter the molecule's size, shape, and electronic properties, influencing its interaction with biological targets.

Fused Ring Systems Involving 1,2,4-Triazines

The fusion of a second heterocyclic ring onto the 1,2,4-triazine nucleus can lead to the formation of a variety of bicyclic and polycyclic systems, each with unique chemical and physical properties. A prominent example is the synthesis of pyrimido[5,4-e] nih.govnih.govnih.govtriazines, which are structurally analogous to the natural purine (B94841) nucleobases and have been investigated for their potential as antitumor and antiviral agents. nih.gov

A common and effective strategy for constructing these fused systems involves the cyclocondensation of a 6-substituted-1,2,4-triazine with a suitable three-carbon synthon. For instance, a 6-hydrazinyl-1,2,4-triazine-3,5-dione can be condensed with various aldehydes to form hydrazones. Subsequent nitrosation with nitrous acid can then induce an intramolecular cyclization to yield the pyrimido[5,4-e] nih.govnih.govnih.govtriazine core. nih.gov This general approach can be adapted for this compound, where the carboxamide group could be first converted to a hydrazide, which can then undergo similar cyclization reactions.

Another versatile method for the synthesis of fused 1,2,4-triazines is the reaction of a 6-amino-1,2,4-triazine derivative with a reagent that can provide the necessary atoms to form the second ring. For example, multicomponent reactions involving 6-aminouracil, an aldehyde, and a malononitrile (B47326) have been successfully employed to construct fused pyrimidine (B1678525) systems. nih.gov This highlights the potential of the amino group at the C6 position of a modified this compound to act as a key nucleophile in ring-forming reactions.

The table below summarizes representative examples of synthetic routes to fused 1,2,4-triazine systems, which can serve as a blueprint for the derivatization of this compound.

Starting MaterialReagentsFused SystemKey TransformationReference
6-HydrazinyluracilAromatic aldehydes, HNO₂Pyrimido[5,4-e] nih.govnih.govnih.govtriazineHydrazone formation followed by intramolecular cyclization nih.gov
6-Chloro-3-methyl-5-nitrouracilAlkyl or aryl hydrazonesPyrimido[5,4-e] nih.govnih.govnih.govtriazine-5,7(1H,6H)-dioneCondensation and ring closure nih.gov
4-Amino-3-thioxo-6-substituted-1,2,4-triazin-5-onesCarbon disulfide nih.govnih.govnih.govTriazolo[4,3-b] nih.govnih.govnih.govtriazineCyclocondensation tandfonline.com
2,4,5,6-Tetraaminopyrimidine salt1,3-DihydroxyacetonePteridineCondensation nih.gov

Creation of Triazine-Based Nucleoside Analogues

The synthesis of nucleoside analogues, where a sugar moiety is attached to a heterocyclic base, is a cornerstone of medicinal chemistry, particularly in the development of antiviral and anticancer drugs. The creation of nucleoside analogues of this compound involves the formation of a glycosidic bond between the triazine ring and a ribose or deoxyribose derivative.

A widely employed method for the synthesis of nucleosides is the silyl-Hilbert-Johnson (Vorbrüggen) reaction. koreascience.kr This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar, catalyzed by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride. koreascience.kr For the synthesis of nucleoside analogues of this compound, the hydroxyl groups on the triazine ring would first be silylated to enhance their nucleophilicity. The subsequent reaction with a protected ribose or deoxyribose derivative would then lead to the formation of the desired nucleoside.

The regioselectivity of the glycosylation is a critical aspect of the synthesis. For 1,2,4-triazine derivatives, glycosylation can potentially occur at different nitrogen atoms. However, studies on related systems, such as 6-azauracil, have shown that specific reaction conditions can favor the formation of the desired N1- or N2-glycosylated product. nih.gov The choice of the silylating agent, Lewis acid, and solvent can all influence the outcome of the reaction.

An alternative approach involves the synthesis of acyclic nucleoside analogues, where the sugar ring is replaced by an open-chain ether or alkyl group. These analogues can often exhibit improved metabolic stability and oral bioavailability. The synthesis of such compounds can be achieved by coupling the triazine base with a suitable unsaturated alkylating agent, followed by deprotection. nih.gov

The following table outlines key strategies for the synthesis of triazine-based nucleoside analogues, which are applicable to the derivatization of this compound.

Triazine DerivativeSugar/Alkylating AgentKey ReactionResulting AnalogueReference
Silylated 6-AzauracilAcylated RiboseVorbrüggen GlycosylationRibonucleoside mdpi.com
6-AzauracilsUnsaturated Alkylating AgentsCoupling and DeprotectionAcyclic Nucleoside nih.gov
6-Substituted-3-thioxo-1,2,4-triazin-5-one2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideGlycosylationN-Glucosyl derivative nih.gov
Silylated 6-Aminouracilβ-D-Ribofuranose 1-acetate 2,4,5-tribenzoateVorbrüggen Glycosylation6-Aminouridine nih.gov

Mechanistic Investigations of Biological Activities Exhibited by 1,2,4 Triazine Derivatives

Elucidation of Molecular Targets and Biochemical Pathways

The biological activity of a compound is intrinsically linked to its interaction with molecular targets within biochemical pathways. For 1,2,4-triazine (B1199460) derivatives, these interactions can range from receptor binding and antagonism to the inhibition of critical enzymes.

Receptor Binding and Antagonism Mechanisms (e.g., G-Protein Coupled Receptors like GPR84)

Currently, there is a lack of specific research data detailing the binding of 5,6-dihydroxy-1,2,4-triazine-3-carboxamide to G-protein coupled receptors (GPCRs) such as GPR84. However, the broader class of triazine derivatives has been investigated for receptor interactions. For instance, certain 1,2,4-triazine derivatives have been shown to suppress inflammatory responses by potentially interfering with the advanced glycation end products (AGEs) and their receptor (RAGE) signaling cascade in THP-1 monocytes. unibs.it

In a notable example of a triazine derivative interacting with a receptor, the compound MGL-3196, identified as 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govtandfonline.combenthamdirect.comtriazine-6-carbonitrile, is a highly selective agonist for the thyroid hormone receptor β (THR-β). nih.govresearchgate.net This interaction underscores the potential for the triazine scaffold to be tailored for specific receptor targets, although this particular compound is structurally distinct from 5,6-dihydroxy-1,2,4-triazine-3-carboxamide.

Enzyme Inhibition Mechanisms (e.g., mTOR, α-Glucosidase, NAPE-PLD)

The 1,2,4-triazine core is a prominent scaffold in the design of enzyme inhibitors. While specific inhibitory activity of 5,6-dihydroxy-1,2,4-triazine-3-carboxamide against mTOR or NAPE-PLD has not been extensively documented, significant research has been conducted on its effects on other enzymes.

Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, a tautomeric form of the subject compound, have been identified as potent inhibitors of D-amino acid oxidase (DAAO). nih.govnih.govjohnshopkins.edu DAAO is a flavoenzyme responsible for the degradation of D-amino acids. Inhibition of this enzyme is a therapeutic strategy being explored for conditions such as schizophrenia. One such derivative, 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione, demonstrated significant inhibitory potency. nih.govnih.gov

Furthermore, various other 1,2,4-triazine derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govtandfonline.combenthamdirect.comuni.luresearchgate.netresearchgate.net Inhibition of α-glucosidase is a key mechanism in the management of type 2 diabetes. For example, a series of 1,2,4-triazine derivatives bearing a carbazole (B46965) moiety displayed potent α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.gov

Table 1: Examples of Enzyme Inhibition by 1,2,4-Triazine Derivatives

Compound Class Target Enzyme Potency (IC₅₀) Reference
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives D-amino acid oxidase (DAAO) Double-digit nanomolar range nih.govjohnshopkins.edu
1,2,4-triazine derivatives with a carbazole moiety α-glucosidase 4.27 ± 0.07 µM (for compound 7k) nih.gov
3-aceto(benzo)hydrazide-1,2,4-triazine analogs α-glucosidase 12.0 µM (for compound 2A) uni.luresearchgate.net

In Vitro and In Vivo (Non-Human Animal Models) Assessment of Biological Efficacy

The therapeutic potential of 5,6-dihydroxy-1,2,4-triazine-3-carboxamide and its analogs is being explored through a variety of in vitro and in vivo studies, revealing a range of biological activities.

Antiviral Activity and Mechanisms of Action

While direct evidence for the antiviral activity of 5,6-dihydroxy-1,2,4-triazine-3-carboxamide is limited, structurally related compounds have shown promise. A notable example is the investigation of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides, which share a similar dihydroxy-carboxamide functional group arrangement, for antiviral properties. nih.gov Libraries of these pyrimidine-based compounds were synthesized and screened, leading to the identification of molecules with activity against the Sendai virus, a paramyxovirus. nih.gov This suggests that this structural motif may be a valuable starting point for the development of novel antiviral agents.

Anticancer Potential and Cellular Pathway Modulation

The 1,2,4-triazine scaffold is a recurring structural motif in the development of anticancer agents. nih.gov Numerous derivatives have been synthesized and tested against various cancer cell lines. For instance, a series of 1,2,4-triazine-6-one derivatives were evaluated by the National Cancer Institute (NCI), with several compounds showing activity against a panel of 60 human cancer cell lines. researchgate.net

In other studies, 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides have been synthesized and shown to inhibit the Rad6B ubiquitin-conjugating enzyme, a target in cancer therapy. cardiff.ac.uk Certain compounds in this series exhibited potent anticancer activity in vitro against ovarian, lung, breast, and colon cancer cell lines. cardiff.ac.uk Additionally, some 3,5-disubstituted-6-oxo-1,2,4-triazine-2-thiocarboxamide derivatives have been investigated for their efficacy against breast cancer cells. researchgate.net

Table 2: Anticancer Activity of Selected 1,2,4-Triazine Derivatives

Compound Class Cancer Cell Lines Observed Effect Reference
1,2,4-triazine-6-one derivatives NCI-60 cell line panel Anticancer activity researchgate.net
4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides Ovarian, lung, breast, colon In vitro anticancer activity, Rad6B inhibition cardiff.ac.uk
3,5-disubstituted-6-oxo-1,2,4-triazine-2-thiocarboxamide derivatives Breast cancer cells Anti-breast cancer activity researchgate.net

Antimicrobial and Antifungal Properties

The 1,2,4-triazine nucleus has also been a template for the development of new antimicrobial and antifungal agents. Various synthetic strategies have been employed to create libraries of triazine derivatives for screening. For example, 6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net Another study focused on 2,4,6-substituted-s-triazine derivatives, identifying compounds with promising activity against a range of pathogenic bacteria and fungi, with some showing a minimum inhibitory concentration (MIC) in the range of 6.25-25 µg/mL. researchgate.net Furthermore, hexahydro-1,3,5-triazine derivatives have been investigated for their antimicrobial and antibiofilm activities, with molecular docking studies suggesting glucosamine-6-phosphate synthase as a potential target. ugm.ac.id

While these findings are for related triazine structures, they highlight the versatility of the triazine scaffold in developing agents to combat microbial infections. Further research is needed to specifically determine the antimicrobial and antifungal properties of 5,6-dihydroxy-1,2,4-triazine-3-carboxamide.

Anti-inflammatory and Other Pharmacological Actions

The anti-inflammatory properties of 1,2,4-triazine derivatives, including dihydroxy-1,2,4-triazine-6-carboxamide, are attributed to their ability to modulate key pathways and molecular targets involved in the inflammatory cascade. Research has illuminated several mechanisms through which these compounds exert their effects.

A significant area of investigation has been the role of 1,2,4-triazine derivatives in mitigating inflammation associated with diabetic complications. nih.gov Advanced glycation end products (AGEs) and their receptor (RAGE) play a crucial role in the inflammatory processes observed in diabetes. Certain 1,2,4-triazine derivatives have been shown to be potent antiglycation agents. nih.gov Mechanistically, these compounds inhibit the AGE-RAGE interaction, thereby suppressing downstream signaling pathways. This includes the inhibition of NADPH oxidase and the inflammatory mediators p38 and NF-κβ. nih.gov Furthermore, these derivatives have demonstrated the ability to inhibit the induction of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov Interestingly, some compounds in this class also reverse the AGEs-mediated suppression of COX-1, suggesting a complex regulatory role on cyclooxygenase enzymes. nih.gov

Another critical anti-inflammatory mechanism associated with 1,2,4-triazine derivatives is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govacs.org The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, namely interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govacs.org By inhibiting the NLRP3 inflammasome, specific 1,2,4-triazine derivatives can effectively dampen this inflammatory response. nih.gov This mode of action is particularly relevant for a host of inflammatory and autoimmune diseases.

Beyond these specific pathways, 1,2,4-triazine derivatives have been reported to possess a broad spectrum of other pharmacological activities, including anti-anxiety, analgesic, and potential kinase inhibitory effects. nih.govgoogle.comgoogle.com The kinase inhibitory activity, in particular, points towards potential applications in cancer therapy and other diseases driven by aberrant kinase signaling. google.comgoogle.com

Table 1: Mechanistic Insights into the Anti-inflammatory Actions of 1,2,4-Triazine Derivatives

Molecular Target/PathwayObserved Effect of 1,2,4-Triazine DerivativesReference
AGE-RAGE SignalingInhibition of the interaction between Advanced Glycation End Products (AGEs) and their receptor (RAGE). nih.gov
NADPH OxidaseInhibition of upstream signaling. nih.gov
p38 MAPKInhibition of this key inflammatory mediator. nih.gov
NF-κβInhibition of this central transcription factor in the inflammatory response. nih.gov
Cyclooxygenase-2 (COX-2)Inhibition of induction. nih.gov
Prostaglandin E2 (PGE2)Suppression of production. nih.gov
NLRP3 InflammasomeInhibition of inflammasome activation and subsequent cytokine release. nih.govacs.org

Tautomeric Equilibria and Their Influence on Biological Activity

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond, is a critical consideration for understanding the biological activity of heterocyclic compounds like this compound. The different tautomeric forms of a molecule can exhibit distinct physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and shape, which in turn dictate their interactions with biological targets.

For this compound, several tautomeric forms are possible due to the presence of hydroxyl and amide functionalities on the triazine ring. The principal tautomeric equilibrium is likely between the dihydroxy form and various oxo-hydroxy and dioxo forms.

Studies on related 6-oxo-1,6-dihydro-1,2,4-triazine derivatives have indicated that the oxo-tautomer is predominantly favored in solution, with no significant observation of the corresponding hydroxy tautomer. This suggests that for this compound, the keto forms may be more stable and thus more biologically relevant.

The biological significance of tautomerism is well-documented for various enzyme inhibitors. For instance, in the case of D-amino acid oxidase (DAAO) inhibitors with a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, the specific tautomeric form is crucial for binding to the active site of the enzyme. nih.gov The ability of the molecule to adopt a particular tautomeric structure can significantly influence its inhibitory potency. nih.gov

Furthermore, the tautomeric equilibrium can be influenced by the surrounding microenvironment, including the solvent and the specific binding pocket of a protein. mdpi.com The nature of substituents on the triazine ring can also shift the equilibrium towards one tautomer over another. mdpi.com This interplay between the inherent stability of tautomers and environmental factors determines which form is prevalent under physiological conditions and ultimately responsible for the observed biological activity. The carboxamide group at the 6-position of the triazine ring in the title compound can also participate in these equilibria, potentially influencing the preferred tautomeric state and the molecule's interaction with biological targets. The electronic properties of the carboxamide versus a carboxylic acid or ester at this position can be a determining factor for optimal binding to certain enzymes. nih.gov

Table 2: Potential Tautomeric Forms of this compound

Tautomeric FormKey Structural FeaturesPotential Biological Relevance
3,5-Dihydroxy-1,2,4-triazine-6-carboxamideBoth hydroxyl groups are in the enol form.May be important for specific hydrogen bonding interactions.
5-Hydroxy-3-oxo-3,4-dihydro-1,2,4-triazine-6-carboxamideOne keto group at position 3 and one hydroxyl group at position 5.Likely a stable tautomer contributing to biological activity.
3-Hydroxy-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxamideOne hydroxyl group at position 3 and one keto group at position 5.Another plausible stable tautomer.
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamideBoth positions 3 and 5 are in the keto form.Potentially the most stable tautomer based on related structures and may be the primary bioactive form.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Dihydroxy 1,2,4 Triazine 6 Carboxamide Analogues

Systematic Investigation of Structural Modifications and Their Impact on Biological Potency.nih.govsemanticscholar.org

The biological potency of compounds related to the dihydroxy-1,2,4-triazine-6-carboxamide core is highly dependent on structural modifications. This includes the nature and placement of various substituents, as well as alterations to the central triazine ring system itself. nih.govsemanticscholar.org

Influence of Substituent Nature and Position on Activity.semanticscholar.orgresearchgate.net

Research into analogues, particularly 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, has demonstrated that the substituent at the N2 position of the triazine ring plays a crucial role in determining inhibitory potency against targets like D-amino acid oxidase (DAAO). semanticscholar.orgresearchgate.net The introduction of various arylalkyl groups at this position leads to a wide range of biological activities. semanticscholar.org

For instance, compounds featuring a large substituent, such as a naphthylmethyl group, have shown potent inhibitory activity. semanticscholar.org Substitutions on a phenyl ring attached to the core can also be well-tolerated, especially at the para position, suggesting these substituents may be oriented toward the entrance of the target's active site, which has a high degree of steric tolerance. semanticscholar.org Conversely, branched substituents on the linker connecting the aromatic group to the triazine core can lead to a significant decrease in potency. semanticscholar.org

Compound IDN2-SubstituentIC50 (nM) against DAAO
11c 2-phenylethyl4800
11d 3-phenylpropyl200
11g (naphthalen-2-yl)methyl40
11h (naphthalen-1-yl)methyl30
11x 4-(trifluoromethyl)benzyl50
11y 4-phenoxybenzyl80
11z [1,1'-biphenyl]-4-ylmethyl50
19e 1-phenylethyl1200

Data sourced from a study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as D-amino acid oxidase inhibitors. semanticscholar.org

Role of Core Ring System Modifications (e.g., Isomers, Fused Rings).nih.govmdpi.com

Modifications to the core heterocyclic system are fundamental to biological activity. The 1,2,4-triazine (B1199460) ring is one of three possible isomers, the others being 1,2,3-triazine (B1214393) and 1,3,5-triazine (B166579), and the specific arrangement of nitrogen atoms is critical. researchgate.net The 1,2,4-triazine scaffold is frequently explored in medicinal chemistry for its diverse biological applications. researchgate.netmdpi.com

Furthermore, the isosteric replacement of a benzene (B151609) ring with a pyridine (B92270) ring in related structures can significantly impact biological activity, often increasing hydrophilicity. mdpi.com The creation of fused-ring systems, such as 3,4-dihydro-1,2,4-benzotriazines, represents another strategy for structural modification. mdpi.com These alterations to the core ring structure fundamentally change the molecule's shape, electronics, and potential interactions with biological targets. mdpi.com For example, the condensation of unsymmetrical 1,2-dicarbonyls with acid hydrazides is a common method for synthesizing substituted 1,2,4-triazines, highlighting the adaptability of the core ring system for creating diverse analogues. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction.semanticscholar.orgmdpi.com

The key pharmacophore of this class of compounds is often the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione moiety. semanticscholar.orgresearchgate.net This core structure appears to serve as a bioisostere for a carboxylic acid group, enabling critical interactions within the active site of enzymes like DAAO. researchgate.net Molecular docking studies suggest that the triazine ring and its substituents engage in specific interactions with the target protein. mdpi.com For example, in analogues of Favipiravir, the active triphosphate form is recognized by viral RNA-dependent RNA polymerase (RdRp), where it competes with natural substrates. mdpi.comresearchgate.net The carboxamide group, present in the parent compound this compound, is also a critical feature, capable of forming key hydrogen bonds with protein residues. nih.gov

Correlation Between Molecular Architecture and Binding Modes with Biological Targets.nih.govacs.org

The three-dimensional arrangement of atoms in 1,2,4-triazine analogues directly correlates with their binding modes. Docking studies with G-protein-coupled receptor 84 (GPR84) antagonists revealed that the 1,2,4-triazine ring and its substituents fit into specific pockets of the receptor. nih.govacs.org For instance, an anisole (B1667542) substituent at the 6-position of the triazine ring can form π–π interactions with phenylalanine residues and cation−π interactions with an arginine residue within the receptor's binding site. acs.org The molecular architecture allows different parts of the molecule to engage in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which collectively determine the binding affinity and stability of the ligand-receptor complex. nih.govacs.org The specific conformation adopted by the molecule upon binding is crucial for its biological effect.

Regioisomeric Effects on Biological Activity and Selectivity.nih.govacs.org

The synthesis of 1,2,4-triazines using unsymmetrical starting materials can lead to the formation of regioisomeric mixtures, where the substituents are placed at different positions on the triazine ring. nih.govacs.org The separation and testing of these regioisomers have demonstrated that biological activity can be highly dependent on the specific arrangement of these substituents.

In studies on 1,2,4-triazine antagonists for GPR84, unsymmetrical 1,2-diketones were reacted with hydrazides, producing mixtures of 5,6-disubstituted triazine regioisomers. nih.gov After separation, it was found that only one of the regioisomers was active. For example, when creating various amide derivatives from a carboxylic acid handle, the biological activity was contingent on whether the phenyl group was at the 5-position and the functionalized group was at the 6-position, or vice versa. nih.gov This highlights that precise positioning of functional groups is critical for proper interaction with the biological target and, consequently, for potency and selectivity. nih.govacs.org

Compound IDDescription (Substituents at 5- and 6-positions)RegioisomerpIC50 (GPR84)
51 5-Benzoic acid, 6-Phenyl1<5.0
52 5-Phenyl, 6-Benzoic acid26.5
82 Amide from 51 (N-benzyl)1<5.0
73 Amide from 52 (N-benzyl)27.5
84 Amide from 51 (N-phenethyl)1<5.0
75 Amide from 52 (N-phenethyl)27.9

Data adapted from SAR studies of 1,2,4-triazine GPR84 antagonists, demonstrating the impact of substituent position on activity. nih.gov

Computational and Theoretical Approaches in 1,2,4 Triazine Research

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for understanding how a ligand, such as a 1,2,4-triazine (B1199460) derivative, might interact with its protein target.

Molecular docking simulations have been effectively used to predict the binding modes of 1,2,4-triazine derivatives within the active sites of various protein targets. For instance, studies on 1,2,4-triazine derivatives as antagonists for the adenosine (B11128) A₂A receptor have utilized docking to propose binding modes for analogs within the orthosteric binding site of the receptor. nih.govacs.org These models are often refined using experimental data to improve their predictive accuracy. acs.org

In a study focused on inhibitors of human D-amino acid oxidase (h-DAAO), a key target in schizophrenia research, molecular docking was employed to determine the binding conformation of ligands based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. nih.govrsc.org The initial conformations for the docking studies were often based on the ligand's conformation extracted from an existing protein-ligand crystal structure, ensuring a relevant starting point for the simulation. nih.gov The results of these simulations provide a likely three-dimensional arrangement of the inhibitor within the enzyme's active site, which is fundamental for understanding its inhibitory activity.

A key outcome of molecular docking is the detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: For 1,2,4-triazine derivatives, the triazine core itself, along with substituents, provides numerous hydrogen bond donors and acceptors. Docking studies of h-DAAO inhibitors revealed that the triazine structure forms crucial hydrogen bonds with amino acid residues in the active site, such as Gly313 and Arg283. rsc.org In the case of adenosine A₂A receptor antagonists, the amino-triazine core was shown to form hydrogen bonds with residues like Asn253. acs.org

The table below summarizes key interactions identified in docking studies of 1,2,4-triazine analogs.

Target ProteinInteracting ResiduesType of InteractionReference
h-DAAOGly313, Arg283, Tyr224, Tyr228Hydrogen Bonding rsc.org
h-DAAOLeu51, His217, Gln53, Leu215Hydrophobic Interaction rsc.org
Adenosine A₂A ReceptorAsn253Hydrogen Bonding acs.org
Adenosine A₂A ReceptorHis278Hydrogen Bonding acs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are valuable tools for predicting the activity of newly designed compounds before their synthesis, thus saving time and resources. In the context of 1,2,4-triazine research, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully developed.

For a series of 37 h-DAAO inhibitors based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, robust CoMFA and CoMSIA models were constructed. nih.gov These models demonstrated good predictive power, with high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their reliability for predicting the inhibitory activity of new analogs. nih.gov

Modelq² (Cross-validated)r² (Non-cross-validated)Reference
CoMFA0.6130.966 nih.gov
CoMSIA0.6690.985 nih.gov

A significant advantage of 3D-QSAR methods is the generation of contour maps. These maps visualize the regions in 3D space around the aligned molecules where modifications to the structure are likely to increase or decrease biological activity.

Steric and Electrostatic Fields (CoMFA): Contour maps from CoMFA can indicate where bulky substituents are favored or disfavored and where positive or negative charges would enhance activity.

Hydrophobic, and Hydrogen Bond Donor/Acceptor Fields (CoMSIA): CoMSIA maps provide additional insights into the role of hydrophobicity and hydrogen bonding properties in determining the biological potency.

For the h-DAAO inhibitors, these contour maps provided a clear graphical representation of the structure-activity relationships, guiding the rational design of new compounds with potentially improved inhibitory potency. nih.gov This information allows medicinal chemists to strategically modify the lead compound to enhance its interaction with the target protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This technique simulates the movements and conformational changes of the protein and the ligand, providing insights into the stability of the binding pose and the flexibility of the system.

In the study of h-DAAO inhibitors with the 1,2,4-triazine core, MD simulations were performed to validate the docking results and assess the stability of the predicted binding modes. rsc.org By analyzing the trajectory of the simulation, researchers can confirm whether the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. rsc.org This helps to ensure that the predicted binding pose is not a transient state but a stable and energetically favorable one. The stability of these interactions is crucial for a compound to exert its inhibitory effect effectively.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 1,2,4-triazine derivatives. mdpi.comnih.gov These methods provide a detailed understanding of the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interactions.

Researchers utilize DFT calculations to optimize the geometry of 1,2,4-triazine derivatives and to analyze their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

These calculations also enable the determination of various global and local reactivity descriptors, such as ionization potential, electron affinity, electronegativity, global hardness, and Fukui functions. mdpi.com These descriptors offer critical insights into the electronic stability and reactive sites of the molecules, aiding in the comprehensive characterization of their functional properties. mdpi.com

In a study on 1,2,4-triazine sulfonamide derivatives, DFT calculations at the B3LYP/6-31G level were employed to optimize their structures and to understand their potential as anti-cancer agents. mdpi.com The analysis of HOMO and LUMO energies helped in assessing the electron-donating and accepting capabilities of the compounds. mdpi.com Another study on 1,2,4-triazine-based materials for dye-sensitized solar cells also utilized DFT to investigate their molecular modeling and photoelectronic properties. nih.gov

While direct quantum chemical data for 3,5-dihydroxy-1,2,4-triazine-6-carboxamide is not extensively available in the cited literature, the methodologies applied to other 1,2,4-triazine derivatives are directly applicable. Such calculations would be invaluable in understanding how the dihydroxy and carboxamide substituents influence the electronic properties and reactivity of the 1,2,4-triazine core.

Table 1: Calculated Electronic Properties of Representative 1,2,4-Triazine Derivatives from a Study on Dye-Sensitized Solar Cells This table presents data for different 1,2,4-triazine derivatives and is intended to be illustrative of the types of properties calculated using quantum chemical methods.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
DTT -5.25 -2.58 2.67
BDTTB -5.28 -2.62 2.66
BDTTMB -5.26 -2.60 2.66
BDTTMP -5.27 -2.61 2.66

Source: Adapted from research on 1,2,4-triazine-based materials for dye-sensitized solar cells. nih.gov

Virtual Screening Methodologies for Lead Identification and Optimization

Virtual screening has emerged as a cornerstone in the discovery of novel 1,2,4-triazine-based therapeutic agents. acs.orgnih.gov This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential drug candidates.

One prominent approach is structure-based drug design, which relies on the three-dimensional structure of the target protein. acs.orgnih.gov In the development of 1,2,4-triazine derivatives as adenosine A2A receptor antagonists for conditions like Parkinson's disease, a virtual screening strategy was initially employed to identify hit molecules. acs.orgnih.gov This was followed by modeling the binding mode of these derivatives within a homology model of the receptor to guide further optimization. acs.org

Molecular docking is a key component of virtual screening, predicting the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.gov For example, in a study targeting Candida albicans, 1,2,4-triazine derivatives were docked into the active site of lanosterol (B1674476) 14-demethylase (CYP51) to assess their potential as antifungal agents. nih.gov The results indicated high binding affinities and identified key interactions, such as hydrogen bonds, with the active site residues. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activity. nih.gov In research on 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were developed. nih.gov These models provided insights into the structural features that are crucial for inhibitory activity and guided the design of new, more potent inhibitors. nih.gov

The lead optimization process for 1,2,4-triazine derivatives often involves an iterative cycle of design, synthesis, and testing, with computational methods providing crucial guidance at the design stage. acs.orgnih.gov By predicting the effects of structural modifications on binding affinity and other drug-like properties, these methodologies significantly streamline the path to identifying preclinical candidates. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 1,2,4 Triazine 6 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including 1,2,4-triazine-6-carboxamide analogues. It provides unparalleled insight into the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. For 1,2,4-triazine (B1199460) derivatives, the chemical shifts of protons and carbons are influenced by the electron-withdrawing nature of the triazine ring and the nature of the substituents. mdpi.com

In a study of various substituted 1,2,4-triazines, ¹H NMR spectra were recorded on a 400 MHz spectrometer. mdpi.com For instance, the ¹H NMR spectrum of one such analogue in deuterated chloroform (B151607) (CDCl₃) showed distinct signals for the aromatic and aliphatic protons. Similarly, the ¹³C NMR spectrum provided characteristic peaks for the carbon atoms of the triazine ring and its substituents. mdpi.com The complexity of these spectra can sometimes be increased by the presence of multiple species in equilibrium, leading to broad multiplets. tdx.cat

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted 1,2,4-Triazine Analogue mdpi.com

NucleusChemical Shift (δ, ppm)
¹H8.07 (s, 1H), 8.01 (d, J = 8.8 Hz, 2H), 7.81–7.84 (m, 2H), 7.42–7.44 (m, 3H), 7.35 (d, J = 8.4, 2H), 2.42 (s, 3H)
¹³C167.5, 146.6, 135.7, 133.0, 130.1, 129.9, 129.0, 128.7, 128.2, 126.7, 21.8

Note: Data is for a representative compound from the literature and serves as an illustrative example.

Advanced NMR Techniques for Tautomeric Studies and Conformational Analysis

The structural complexity of some 1,2,4-triazine analogues necessitates the use of advanced two-dimensional (2D) NMR techniques. researchgate.netipb.pt These methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), help to establish connectivity between protons and carbons, resolving ambiguities that may arise in 1D spectra. researchgate.net

Furthermore, variable temperature (VT) NMR studies can be crucial for investigating dynamic processes like tautomerism and conformational isomerism, which are common in heterocyclic systems. tdx.cat By acquiring spectra at different temperatures, it is possible to observe changes in the line-shape of NMR signals, allowing for the determination of the energy barriers of these processes. tdx.cat For example, the coalescence temperature observed in VT-NMR experiments can be used to calculate the rate of interconversion between different conformations. tdx.cat The choice of deuterated solvent can also significantly impact the complexity of the spectra and the observation of exchange processes. tdx.cat

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

For novel 1,2,4-triazine derivatives, single-crystal X-ray diffraction analysis is the gold standard for structural verification. mdpi.commdpi.com The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For example, the crystal structure of a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, was determined to be in the monoclinic crystal system with the space group P2₁/c. mdpi.com The analysis revealed key structural details, including the planarity of the ring systems and the presence of intermolecular interactions such as hydrogen bonds and C-H···π interactions, which stabilize the crystal packing. mdpi.com

Table 2: Illustrative Crystallographic Data for a Fused 1,2,4-Triazine Derivative mdpi.commdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.3368(6)
b (Å)11.9804(8)
c (Å)12.7250(5)
α (°)100.904(4)
β (°)107.959(4)
γ (°)109.638(6)

Note: This data is for an illustrative s-triazine hydrazone derivative and not dihydroxy-1,2,4-triazine-6-carboxamide itself.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the analysis of 1,2,4-triazine analogues, HRMS is used to confirm the molecular weight of the synthesized compounds. mdpi.com The technique often employs soft ionization methods like Electrospray Ionization (ESI) to generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). mdpi.commiamioh.edu

Table 3: Example of HRMS Data for a 1,2,4-Triazine Analogue mdpi.com

IonCalculated m/zFound m/z
[M+H]⁺327.09102327.09380

Note: Data is for a representative compound from the literature and serves as an illustrative example.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of compounds from a mixture and for the assessment of their purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of organic molecules. chromacademy.comnih.govfrontiersin.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). frontiersin.org

For 1,2,4-triazine-6-carboxamide analogues, RP-HPLC methods are developed to assess the purity of the synthesized compounds and to monitor the progress of reactions. nih.gov The retention time of a compound in an HPLC system is a characteristic property under a specific set of conditions (e.g., column, mobile phase composition, flow rate, and temperature). By developing a robust HPLC method, it is possible to separate the target compound from any starting materials, byproducts, or degradation products. frontiersin.org The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram.

Table 4: Representative RP-HPLC Method Parameters frontiersin.org

ParameterCondition
ColumnThermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm)
Mobile PhaseMonobasic potassium phosphate (B84403) (pH 2.9) : Acetonitrile (70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 249 nm
Retention Time~12 min

Note: These are example parameters for the analysis of a different pharmaceutical compound and serve for illustrative purposes.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase, often with a polar organic modifier, allows for faster analysis times and is particularly well-suited for the separation of complex molecules like this compound. selvita.comafmps.be

The development of a successful chiral SFC separation method hinges on the careful selection of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® series), are widely employed due to their broad enantioselectivity. nih.gov The choice of the organic modifier, typically an alcohol like methanol or isopropanol, and the use of additives can significantly influence the retention and resolution of enantiomers. fagg.be

For the chiral separation of N-heterocyclic compounds, including those with a triazine core, a systematic screening approach is often employed. This involves testing a set of complementary CSPs with different mobile phase modifiers to identify the optimal conditions for enantiomeric resolution. A typical screening protocol might involve columns such as Chiralpak® IA, IB, IC, and ID, with a mobile phase gradient of a polar modifier in CO2. The inclusion of a basic additive, such as isobutylamine (B53898) (IBA), can be beneficial for improving peak shape and resolution, especially for compounds with basic functional groups. researchgate.net

A representative SFC method for the chiral separation of a heterocyclic compound, adaptable for this compound, is detailed in the table below. This method utilizes a polysaccharide-based chiral stationary phase and a modified carbon dioxide mobile phase.

ParameterConditionReference
Instrumentation Supercritical Fluid Chromatography system with UV and/or Mass Spectrometric detection researchgate.net
Chiral Stationary Phase Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel) researchgate.net
Column Dimensions 4.6 x 150 mm, 3 µm researchgate.net
Mobile Phase Isocratic mixture of 4% Methanol with 25 mM Isobutylamine in CO₂ researchgate.net
Flow Rate 2.5 mL/min researchgate.net
Backpressure 150 bar researchgate.net
Column Temperature 40°C researchgate.net
Detection UV at a suitable wavelength or Mass Spectrometry (e.g., ESI positive mode) researchgate.net

The selection of the Chiralpak® IC column is based on its proven effectiveness in resolving a wide range of chiral compounds, including those with heterocyclic structures. The use of methanol as a modifier helps to modulate the polarity of the mobile phase, while isobutylamine acts as a basic additive to improve peak symmetry and efficiency. The elevated temperature and backpressure ensure the mobile phase remains in a supercritical state, facilitating rapid and efficient separation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural elucidation of 1,2,4-triazine-6-carboxamide analogues by providing detailed information about the functional groups present in the molecule. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of different chemical bonds can be identified.

The FT-IR spectrum of a this compound would be expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of hydroxyl (-OH), carboxamide (-CONH₂), and the 1,2,4-triazine ring system gives rise to a unique spectral fingerprint.

Key vibrational frequencies for the functional groups in this compound are summarized in the table below. These assignments are based on data from related 1,2,4-triazine derivatives and other relevant compounds. mdpi.come3s-conferences.orgmdpi.comresearchgate.netresearchgate.net

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Reference
Hydroxyl (-OH) O-H stretching3450 - 3200 (broad) mdpi.come3s-conferences.org
O-H bending1450 - 1350 mdpi.com
Carboxamide (-CONH₂) N-H stretching (asymmetric and symmetric)3400 - 3100 mdpi.com
C=O stretching (Amide I)1700 - 1650 e3s-conferences.org
1,2,4-Triazine Ring C=N stretching1610 - 1500 mdpi.comirjse.in
Ring stretching/breathing1500 - 1300 researchgate.net
Ring bending/breathing mode850 - 750 researchgate.net

The broad absorption band in the 3450-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the hydroxyl groups, which may be involved in hydrogen bonding. The N-H stretching vibrations of the primary amide are also expected in this region. The strong absorption band corresponding to the C=O stretching of the carboxamide group (Amide I band) is typically observed between 1700 and 1650 cm⁻¹. For some triazinone derivatives, this carbonyl signal can appear around 1650 cm⁻¹. e3s-conferences.org

The 1,2,4-triazine ring itself gives rise to several characteristic absorptions. The C=N stretching vibrations are expected in the 1610-1500 cm⁻¹ range. mdpi.comirjse.in Additionally, the triazine ring exhibits intense absorption bands related to ring stretching and breathing in the 1500-1300 cm⁻¹ region and a breathing mode in the 850-750 cm⁻¹ range. researchgate.net The presence of tautomeric forms, particularly for hydroxyl-substituted triazines, can influence the precise position and appearance of these bands. e3s-conferences.org

Emerging Research Avenues and Future Perspectives for Dihydroxy 1,2,4 Triazine 6 Carboxamide Research

Development of 1,2,4-Triazine-Based Chemical Probes for Biological Systems

The development of selective inhibitors based on the 1,2,4-triazine (B1199460) scaffold provides powerful chemical probes for elucidating complex biological processes. These tools allow researchers to investigate the specific roles of enzymes and receptors in cellular signaling and homeostasis.

A notable example involves a series of 1,2,4-triazine-sulfonamide hybrids designed to probe the function of key enzymes like acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). researchgate.net AChE is critical for neurotransmission, while GST is vital for cellular detoxification. researchgate.net By developing potent inhibitors for these enzymes, researchers can better understand their roles in neurological function and cellular protection. researchgate.net

Furthermore, certain 1,2,4-triazine derivatives have been instrumental in studying cellular metabolism and redox stress in cancer. For instance, newly developed 3-amino-1,2,4-triazine compounds that target Pyruvate Dehydrogenase Kinase (PDK) have been shown to induce an oxidative shift in the redox status of pancreatic cancer cells. mdpi.com This effect supports the hypothesis that PDK is a major cellular target for this class of compounds and demonstrates their utility as probes to investigate the metabolic vulnerabilities of cancer cells. mdpi.com

Innovations in Targeted Therapeutic Strategies Leveraging 1,2,4-Triazine Scaffolds

The versatility of the 1,2,4-triazine scaffold has led to its incorporation into numerous targeted therapeutic strategies for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. researchgate.netnih.gov Several triazine hybrids have advanced to market, such as brivanib (B1684546) and enasidenib, highlighting the clinical success of this structural class. nih.gov

Oncology: In cancer therapy, 1,2,4-triazine derivatives are being engineered to interfere with various signaling pathways that drive tumor growth and survival. nih.gov

FAK Inhibitors: A series of compounds featuring a 1,2,4-triazine core were designed as inhibitors of Focal Adhesion Kinase (FAK). These inhibitors showed potent activity against glioblastoma and colon cancer cell lines, with the most effective compound exhibiting an IC₅₀ value of 0.23μM against FAK. nih.gov

PDK1 Inhibitors: A library of 3-amino-1,2,4-triazine derivatives has been identified as selective inhibitors of PDK1, showing therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma (PDAC). These compounds were effective in both 2D and 3D spheroid cell culture models, which more closely mimic the in vivo tumor environment. mdpi.com

p38α MAP Kinase Inhibitors: Compounds based on a pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine ring system have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways often implicated in cancer. ijpsr.info

Neurodegenerative Disorders: Structure-based drug design has led to the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the adenosine (B11128) A₂A receptor, a key target in the treatment of Parkinson's disease. Optimization of this series yielded orally bioavailable compounds with significant in vivo efficacy, demonstrating their potential for clinical development. acs.org

Metabolic Diseases: Researchers have developed a novel class of 5,6-dihydro-1,2,4-triazine derivatives that act as agonists for the glucagon-like peptide-1 receptor (GLP-1R). These small-molecule agonists are being investigated for the treatment of type 2 diabetes mellitus and obesity. nih.gov

Interactive Table: Targeted Therapeutic Applications of 1,2,4-Triazine Derivatives

Therapeutic Area Target 1,2,4-Triazine Derivative Class Reference
Oncology Focal Adhesion Kinase (FAK) 1,2,4-Triazine Core Inhibitors nih.gov
Oncology Pyruvate Dehydrogenase Kinase (PDK1) 3-Amino-1,2,4-triazines mdpi.com
Oncology p38α MAP Kinase Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines ijpsr.info
Neurodegeneration Adenosine A₂A Receptor Phenyl-1,2,4-triazin-3-amines acs.org
Metabolic Disease GLP-1 Receptor (GLP-1R) 5,6-Dihydro-1,2,4-triazines nih.gov

Exploration of Novel Biological Targets for Dihydroxy-1,2,4-Triazine-6-Carboxamide and its Derivatives

The inherent chemical diversity of the 1,2,4-triazine scaffold allows for its adaptation to interact with a wide array of biological targets. mdpi.comnih.gov Research continues to uncover new proteins and pathways that can be modulated by these compounds, expanding their therapeutic potential.

Recent studies have identified a broad range of targets for various 1,2,4-triazine derivatives, including:

Kinases: Beyond FAK and PDK1, 1,2,4-triazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), mTOR, and kinases in the RAS/RAF/MAPK pathway. mdpi.commdpi.com

Enzymes in Metabolism and Homeostasis: Targets include human carbonic anhydrase (hCA) isoforms, α-amylase, α-glucosidase, and inorganic pyrophosphatases. ijpsr.inforesearchgate.net

Receptors and Signaling Pathways: The scaffold has been used to develop antagonists for the adenosine A₂A receptor and modulators of the Wnt/β-catenin and Hedgehog signaling pathways. acs.orgmdpi.com

Viral Proteins: Specific derivatives have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). ijpsr.info

The ability to synthesize large libraries of these compounds facilitates high-throughput screening against new and challenging biological targets. ijpsr.infonih.gov For example, a pyrophosphatase-coupled screening assay unexpectedly discovered that 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives are potent inhibitors of inorganic pyrophosphatase, a potential target for novel antibacterial agents. ijpsr.info

Interactive Table: Selected Biological Targets of 1,2,4-Triazine Derivatives

Biological Target Therapeutic Indication Reference
Focal Adhesion Protein-Tyrosine Kinases Cancer nih.gov
Adenosine A₂A Receptor Parkinson's Disease acs.org
Pyruvate Dehydrogenase Kinase (PDK1) Pancreatic Cancer mdpi.com
HIV-1 Non-Nucleoside Reverse Transcriptase HIV/AIDS ijpsr.info
Glucagon-Like Peptide-1 Receptor (GLP-1R) Type 2 Diabetes, Obesity nih.gov
Acetylcholinesterase (AChE) Neurodegenerative Disorders researchgate.net
Carbonic Anhydrase IX & XII Cancer researchgate.netmdpi.com

Advancements in Synthetic Methodologies for Complex 1,2,4-Triazine Architectures

Progress in the synthesis of 1,2,4-triazines is crucial for the discovery of new derivatives with enhanced properties. The π-deficient nature of the 1,2,4-triazine ring makes every carbon atom susceptible to nucleophilic attack, a property that chemists exploit to create functionalized molecules. researchgate.net

Traditional and widely applied methods for synthesizing the 1,2,4-triazine core often involve the cyclocondensation of a 1,2-dicarbonyl compound with a carboxamidrazone. researchgate.net However, recent advancements have focused on creating more complex, multi-ring systems and polymeric structures.

One of the most valuable transformations is the inverse electron demand aza-Diels–Alder reaction, which allows for the conversion of 1,2,4-triazines into highly substituted pyridines. researchgate.net This method provides a rapid and convenient route to complex molecular architectures. researchgate.net

Furthermore, significant progress has been made in the synthesis of Covalent Triazine Frameworks (CTFs). nih.govacs.org These are porous, highly stable polymer materials constructed from aromatic 1,3,5-triazine (B166579) rings, but the underlying synthetic principles are relevant to the broader triazine family. nih.govresearchgate.net Advanced methods for constructing these complex architectures include:

Ionothermal Synthesis: This technique uses molten salts (like zinc chloride) as both a catalyst and a solvent at high temperatures to drive the formation of highly porous frameworks from nitrile-containing monomers. researchgate.netmdpi.com

Superacid Catalysis: Strong acids like trifluoromethanesulfonic acid can catalyze the formation of triazine rings under milder conditions than ionothermal synthesis. acs.orgresearchgate.net

Direct Introduction of Triazine Monomers: An alternative strategy involves synthesizing CTFs from building blocks that already contain a triazine ring. This approach avoids harsh reaction conditions and allows for modular construction through reactions like Schiff base formation, Friedel-Crafts reactions, and various coupling reactions. nih.govacs.org

These evolving synthetic strategies enable the creation of increasingly sophisticated 1,2,4-triazine-based molecules and materials for a new generation of research and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.